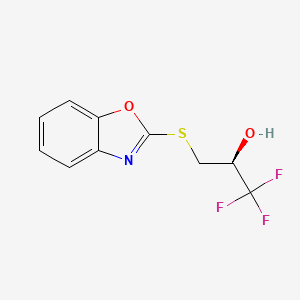

(2S)-3-(1,3-benzoxazol-2-iltio)-1,1,1-trifluoropropan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol is a chemical compound characterized by the presence of a benzoxazole ring, a trifluoromethyl group, and a secondary alcohol

Aplicaciones Científicas De Investigación

- La parte benzoxazol del compuesto le confiere propiedades fluorescentes, lo que lo hace adecuado para su uso como sonda o sensor fluorescente. Los investigadores lo han empleado para detectar moléculas biológicas específicas, iones o procesos celulares. Su fluorescencia se puede aprovechar para estudios de imagen, como el seguimiento de la localización celular o la monitorización de la actividad enzimática .

- (2S)-3-(1,3-benzoxazol-2-iltio)-1,1,1-trifluoropropan-2-ol (a menudo denominado BBOT) sirve como un bloque de construcción versátil para la síntesis de materiales de centelleo. Estos materiales son cruciales en la detección de radiación, como la espectroscopia de rayos gamma y la tomografía por emisión de positrones (PET). BBOT mejora la eficiencia de la emisión de luz tras la interacción con la radiación ionizante, lo que ayuda a obtener mediciones precisas .

- Los OLED se utilizan ampliamente en pantallas y aplicaciones de iluminación. Los derivados del BBOT se han investigado como posibles materiales emisores debido a sus propiedades fotofísicas favorables. Al incorporar compuestos basados en BBOT en dispositivos OLED, los investigadores pretenden mejorar la eficiencia, la pureza del color y la estabilidad .

- El grupo trifluoropropanol en BBOT puede participar en reacciones fotoquímicas. Los investigadores han explorado su uso como fotocatalizador o co-catalizador en transformaciones orgánicas. Estas reacciones incluyen la formación de enlaces C–C, la oxidación y los procesos de reducción bajo irradiación de luz .

- El centro quiral en BBOT proporciona una oportunidad para la síntesis enantioselectiva. Puede servir como ligando en reacciones catalizadas por metales de transición, permitiendo la creación de moléculas quirales con alta selectividad. Las aplicaciones van desde los intermediarios farmacéuticos hasta la síntesis de productos naturales .

- Los investigadores han explorado los derivados del BBOT en la química supramolecular. El andamiaje de benzoxazol puede actuar como molécula huésped, formando complejos de inclusión con moléculas huésped. Estas interacciones tienen implicaciones en la administración de fármacos, el reconocimiento molecular y el autoensamblaje .

Sondas y Sensores Fluorescentes

Materiales de Centelleo

Diodos Orgánicos Emisores de Luz (OLED)

Fotocatálisis y Reacciones Fotoquímicas

Ligandos Quirales en la Síntesis Asimétrica

Química Supramolecular e Interacciones Huésped-Huésped

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

Attachment of the Trifluoropropanol Moiety: The final step involves the reaction of the benzoxazole derivative with a trifluoromethyl ketone under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Types of Reactions:

Oxidation: The secondary alcohol group in (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol can undergo oxidation to form the corresponding ketone.

Reduction: The benzoxazole ring can be reduced under specific conditions to yield a dihydrobenzoxazole derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkyl halides or amines can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of dihydrobenzoxazole derivatives.

Substitution: Formation of various substituted benzoxazole derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

Materials Science: It can be incorporated into polymers to impart unique properties such as increased thermal stability and chemical resistance.

Biology and Medicine:

Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Biological Probes: It can be used as a fluorescent probe for studying biological systems due to its potential fluorescence properties.

Industry:

Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives with improved performance characteristics.

Mecanismo De Acción

The mechanism of action of (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-amine: Similar structure but with an amine group instead of an alcohol.

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-thiol: Similar structure but with a thiol group instead of an alcohol.

Uniqueness:

- The presence of the trifluoromethyl group imparts unique physicochemical properties such as increased lipophilicity and metabolic stability.

- The secondary alcohol group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives.

This compound’s unique combination of structural features and reactivity makes it a valuable tool in various scientific and industrial applications.

Propiedades

IUPAC Name |

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2S/c11-10(12,13)8(15)5-17-9-14-6-3-1-2-4-7(6)16-9/h1-4,8,15H,5H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPSBUZMLPQOBT-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)SC[C@H](C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B2567335.png)

![2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2567336.png)

![7-Fluoro-2-methyl-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2567337.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B2567346.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B2567347.png)

![1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2567351.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2567357.png)